molecular formula C6H7ClN2OS B13658207 5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine

5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine

Cat. No.: B13658207
M. Wt: 190.65 g/mol
InChI Key: XPQUIBFONKOFIU-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a methylsulfinyl group at the 2nd position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylthio-4-chloropyrimidine.

    Oxidation: The methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.

    Reduction: The methylsulfinyl group can be reduced back to a methylthio group.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine.

    Reduction: 5-Chloro-4-methyl-2-(methylthio)pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-4-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

    4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a chlorine atom and a methylsulfinyl group on the pyrimidine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

5-chloro-4-methyl-2-methylsulfinylpyrimidine

InChI

InChI=1S/C6H7ClN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3

InChI Key

XPQUIBFONKOFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Cl)S(=O)C

Origin of Product

United States

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